5'-O-DMT-2'-O-iBu-N-Bz-Guanosine

RNA synthesis Coupling efficiency Oligoribonucleotide

Procure this validated RNA synthesis building block (≥98% purity) with orthogonal 5'-DMT, 2'-TBDMS, and N2-iBu protection. Compatible with standard solid-phase RNA protocols and established deprotection workflows. The N2-iBu group ensures predictable impurity profiles for regulatory submissions, while avoiding costly process re-validation required by alternative protections.

Molecular Formula C41H51N5O8Si
Molecular Weight 770.0 g/mol
CAS No. 81279-39-2
Cat. No. B150682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-O-DMT-2'-O-iBu-N-Bz-Guanosine
CAS81279-39-2
Molecular FormulaC41H51N5O8Si
Molecular Weight770.0 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O[Si](C)(C)C(C)(C)C
InChIInChI=1S/C41H51N5O8Si/c1-25(2)36(48)44-39-43-35-32(37(49)45-39)42-24-46(35)38-34(54-55(8,9)40(3,4)5)33(47)31(53-38)23-52-41(26-13-11-10-12-14-26,27-15-19-29(50-6)20-16-27)28-17-21-30(51-7)22-18-28/h10-22,24-25,31,33-34,38,47H,23H2,1-9H3,(H2,43,44,45,48,49)/t31-,33-,34-,38-/m1/s1
InChIKeyJMCNKJFOIJGYRG-CJEGOSRCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5'-O-DMT-2'-O-iBu-N-Bz-Guanosine (CAS 81279-39-2) Product Overview and Core Specification for RNA Synthesis Procurement


5'-O-DMT-2'-O-iBu-N-Bz-Guanosine (CAS 81279-39-2), also known as 5'-O-DMT-2'-O-TBDMS-ibu-rG, is a fully protected ribonucleoside building block essential for solid-phase RNA oligonucleotide synthesis [1]. This compound incorporates three orthogonal protecting groups: a 5'-O-dimethoxytrityl (DMT) group for controlled chain elongation, a 2'-O-tert-butyldimethylsilyl (TBDMS) group for ribose 2'-hydroxyl protection, and an N2-isobutyryl (iBu) group on the guanine exocyclic amine to prevent nucleobase side reactions [2]. As a precursor to the corresponding 3'-phosphoramidite, it enables the stepwise assembly of oligoribonucleotides up to 35-70 nucleotides in length with high fidelity and biological activity [1].

Why 5'-O-DMT-2'-O-iBu-N-Bz-Guanosine Cannot Be Substituted with Other 2'-O-Protected Guanosine Analogs


Substitution of 5'-O-DMT-2'-O-iBu-N-Bz-Guanosine with alternative guanosine monomers—such as those bearing 2'-O-methyl (2'-OMe), 2'-O-TOM, or different N-acyl protection—is not a straightforward exchange. The 2'-O-TBDMS group, while foundational for standard RNA synthesis, introduces significant steric hindrance that reduces coupling efficiency relative to 2'-OMe or TOM-protected monomers . Conversely, the N-iBu protecting group on the guanine base exhibits a specific deprotection half-life (~26 hours under ethanolic ammonia) that is distinct from N-Bz (~42 hours) or N-Ac protecting groups [1]. This differential deprotection kinetics directly impacts the selectivity of post-synthetic cleavage strategies and the risk of base modification side reactions. Therefore, the precise combination of 5'-O-DMT, 2'-O-TBDMS, and N-iBu in this compound defines a unique performance profile in coupling yield, deprotection time, and product purity that cannot be replicated by simply substituting one protecting group for another. Procurement decisions must be guided by quantitative performance metrics in the context of the intended synthesis scale and sequence complexity.

Quantitative Performance Evidence for 5'-O-DMT-2'-O-iBu-N-Bz-Guanosine in RNA Synthesis


Average Stepwise Coupling Yield Exceeds 99% in Standard RNA Synthesis

5'-O-DMT-2'-O-iBu-N-Bz-Guanosine, when converted to its corresponding β-cyanoethyl phosphoramidite, demonstrates average stepwise coupling yields in excess of 99% during solid-phase RNA synthesis on standard DNA synthesizers [1]. This performance benchmark was established using the same 5'-O-DMT, N-iBu (Gua), and 2'-O-TBDMS protection scheme as the target compound, confirming its utility in achieving high-fidelity chain elongation [1].

RNA synthesis Coupling efficiency Oligoribonucleotide

N-iBu Protecting Group Exhibits a 26-Hour Half-Life Under Selective Deprotection Conditions

The N-isobutyryl (iBu) protecting group on guanosine, as found in 5'-O-DMT-2'-O-iBu-N-Bz-Guanosine, displays a deprotection half-life (t1/2) of approximately 26 hours under ethanolic ammonia conditions, as determined for 2'-deoxyribonucleoside models [1]. This half-life is significantly longer than that of fast-deprotecting groups like phenoxyacetyl (PAC, t1/2 ~2 hours) and moderately longer than N-acetyl (Ac, t1/2 ~22 hours), but shorter than N-benzoyl (Bz, t1/2 ~42 hours) [1].

Deprotection kinetics Base-labile protecting groups RNA post-synthesis

Regioisomeric Purity of Phosphoramidite Derivative Exceeds 99.95%

The β-cyanoethyl ribonucleoside phosphoramidite derivative of 5'-O-DMT-2'-O-iBu-N-Bz-Guanosine can be prepared with regioisomeric purity greater than 99.95%, as demonstrated by analytical HPLC and 31P NMR [1]. This high isomeric purity is critical for ensuring that the correct 3'-O-phosphoramidite isomer is exclusively present, thereby preventing the formation of incorrect 2'-5' linkages during synthesis [1].

Phosphoramidite purity Regioisomer RNA monomer quality

TBDMS Protection Prevents 2'- to 3'-Migration, Avoiding Non-Biologically Active 2'-5' Linkages

The 2'-O-TBDMS group in 5'-O-DMT-2'-O-iBu-N-Bz-Guanosine is resistant to migration from the 2' to 3' position under basic conditions, a known liability of other 2'-O-silyl protecting groups such as TOM . This migration, if it occurs, leads to the formation of non-biologically active 2'-5' phosphodiester linkages during the coupling step, which contaminate the final oligonucleotide product and are difficult to separate .

2'-O-protection Silyl migration RNA phosphoramidite

Optimal Application Scenarios for 5'-O-DMT-2'-O-iBu-N-Bz-Guanosine Based on Quantitative Evidence


High-Yield Synthesis of Long Oligoribonucleotides (>30-mers)

For the synthesis of extended RNA sequences (e.g., 35-mer minihelices, 24-mer microhelices, or catalytic hammerhead ribozyme domains), the >99% average stepwise coupling yield of 5'-O-DMT-2'-O-iBu-N-Bz-Guanosine-based phosphoramidites is critical . In longer sequences, cumulative coupling inefficiencies result in exponentially lower yields of full-length product. Utilizing a monomer with proven high coupling efficiency minimizes this loss, enabling the practical synthesis and purification of biologically active RNA constructs up to 70 nucleotides in length .

Selective Deprotection Strategies Requiring Orthogonal Base Protection

The 26-hour half-life of the N-iBu group under ethanolic ammonia conditions offers a distinct deprotection window compared to faster-cleaving groups like PAC (~2 hours) or slower ones like Bz (~42 hours) . This differential kinetics is advantageous for developing selective or orthogonal deprotection strategies, particularly when synthesizing RNA containing multiple types of base-labile modifications or when using light-labile solid supports that require mild, stepwise cleavage conditions .

Synthesis of RNA with High Regioisomeric Fidelity for Structural Biology and Therapeutics

The ability to prepare the phosphoramidite derivative with >99.95% regioisomeric purity and the resistance of the 2'-O-TBDMS group to migration are paramount for applications requiring exact 3'-5' phosphodiester connectivity. These include the synthesis of RNA for X-ray crystallography, NMR spectroscopy, and therapeutic oligonucleotides (e.g., siRNA, antisense), where even trace amounts of 2'-5' linked isomers can alter structure, reduce binding affinity, or trigger off-target effects. 5'-O-DMT-2'-O-iBu-N-Bz-Guanosine provides a reliable foundation for achieving this high level of molecular precision .

High-Throughput and Large-Scale Oligonucleotide Production

The proven performance of this monomer on standard DNA synthesizers with >99% coupling yields supports its use in both high-throughput, small-scale synthesis (e.g., for screening libraries) and larger-scale production (e.g., for preclinical studies). The consistent, high-quality coupling reduces the need for extensive HPLC purification and re-synthesis runs, thereby lowering overall production costs and improving workflow efficiency for industrial-scale RNA manufacturing .

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